Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-
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Overview
Description
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, including reduced tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar inhibitory effects on carbonic anhydrase enzymes.
N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]cyclohexyl}benzenesulfonamide: A structurally related compound with similar biological activities.
Indoline-1-carbonyl-N-(substituted)benzenesulfonamide: Another derivative with potent anticancer properties.
Uniqueness
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxymethyl and piperazinyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H25N3O3S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-4-methyl-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-15-7-8-17(13-19(15)22-11-9-20-10-12-22)26(23,24)21-18-6-4-3-5-16(18)14-25-2/h3-8,13,20-21H,9-12,14H2,1-2H3 |
InChI Key |
RFVGCLFTYQHKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCNCC3 |
Origin of Product |
United States |
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